molecular formula C6H10N4O B038581 2,4-Diamino-6-ethoxypyrimidine CAS No. 116436-03-4

2,4-Diamino-6-ethoxypyrimidine

Cat. No. B038581
Key on ui cas rn: 116436-03-4
M. Wt: 154.17 g/mol
InChI Key: MMTAQMVXGXVICH-UHFFFAOYSA-N
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Patent
US08399471B2

Procedure details

174 mg of sodium hydride (60% in mineral oil, 4.36 mmol) are added in portions under an argon atmosphere to a vigorously stirred solution of 500 mg (3.96 mmol) of 2,6-diaminopyrimidin-4-ol in 10 ml of DMF. After 30 min, 700 μl (5.15 mmol) of ethyl trifluoromethanesulfonate are added dropwise, and the solution is stirred for a further 20 min. Methanol (1 ml) is then added to the reaction mixture, which is directly purified by preparative HPLC. Combining the product fractions and removing the solvent result in 370 mg (64% of theory) of the title compound as a white solid.
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([OH:10])[CH:7]=[C:6]([NH2:11])[N:5]=1.FC(F)(F)S(O[CH2:18][CH3:19])(=O)=O.CO>CN(C=O)C>[CH2:18]([O:10][C:8]1[N:9]=[C:4]([NH2:3])[N:5]=[C:6]([NH2:11])[CH:7]=1)[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)O)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
700 μL
Type
reactant
Smiles
FC(S(=O)(=O)OCC)(F)F
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for a further 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is directly purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
removing the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=CC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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